

Carbanilide: A Comprehensive Technical Guide for Researchers

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An In-depth Examination of the Synthesis, Properties, and Applications of **Carbanilide** and Its Derivatives in Research and Drug Development

Abstract

Carbanilide, also known as 1,3-diphenylurea, is a versatile organic compound with a significant history in both industrial and research applications. This technical guide provides a comprehensive overview of **carbanilide**, focusing on its fundamental chemical properties, detailed synthesis protocols, and its evolving role in drug discovery and development. For researchers, scientists, and drug development professionals, this document outlines the core data of **carbanilide**, experimental procedures, and explores the therapeutic potential of its derivatives, particularly in the realm of kinase inhibition for cancer therapy and their function as cytokinins.

Core Compound Data: Carbanilide

Carbanilide is a symmetrically substituted urea derivative. Its fundamental properties are summarized below.

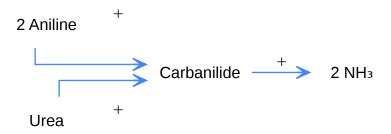


Property	Value	Citation(s)
CAS Number	102-07-8	[1][2][3]
Molecular Formula	C13H12N2O	[1]
Molecular Weight	212.25 g/mol	[1][2]
IUPAC Name	1,3-diphenylurea	[1]
Synonyms	N,N'-Diphenylurea, Diphenylcarbamide	[1][2][3]
Appearance	Off-white powder or colorless needles	[1]
Melting Point	239-241 °C	
Boiling Point	262 °C	
Solubility	Sparingly soluble in water (0.15 g/L). Soluble in ethanol, acetone, chloroform, and pyridine.	[1]

Experimental Protocols Synthesis of Carbanilide from Aniline and Urea

This protocol details the synthesis of **carbanilide** from aniline hydrochloride and urea, a common laboratory preparation.

Reaction Scheme:





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Caption: General reaction for carbanilide synthesis.

Materials:

- Aniline hydrochloride (390 g, 3 moles)
- Urea (190 g, 3.2 moles)
- Deionized water (1500 mL)
- Decolorizing carbon
- Ethanol

Procedure:

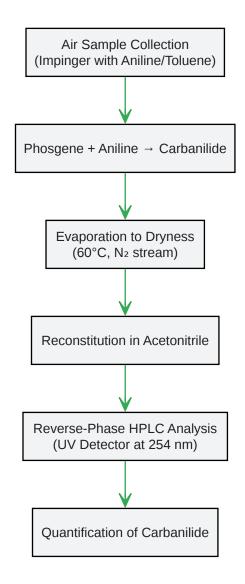
- A solution of aniline hydrochloride and urea in water is prepared in a 3-liter flask fitted with a reflux condenser.
- The solution is boiled. Crystal separation should begin after approximately one hour.
- After 1.5 to 2 hours of boiling, during which the mixture may bump considerably, the reaction is stopped.
- The mixture is rapidly filtered while hot using suction filtration.
- The collected crystals of crude **carbanilide** are washed with 100 mL of boiling water.
- The crude carbanilide can be purified by recrystallization from ethanol with the use of decolorizing carbon to yield large, colorless needles. Approximately 1 liter of ethanol is required for every 25 g of product.

Analytical Method: Determination of Phosgene using Carbanilide Formation



Carbanilide is formed in a reaction used for the determination of phosgene in ambient air, which is then quantified by High-Performance Liquid Chromatography (HPLC).

Workflow:



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Caption: Workflow for phosgene detection via carbanilide.

Methodology:

 Sample Collection: Ambient air is drawn through a midget impinger containing a solution of aniline in toluene. Phosgene in the air reacts with aniline to form the stable derivative, carbanilide.



- Sample Preparation: The impinger solution is transferred to a vial and evaporated to dryness at 60°C under a gentle stream of nitrogen. The residue is then redissolved in a precise volume of acetonitrile.
- HPLC Analysis: The acetonitrile solution is analyzed using reverse-phase HPLC with a UV detector set to 254 nm to determine the concentration of carbanilide.
- Calibration: A calibration curve is generated using standards of known carbanilide concentrations to quantify the amount in the sample.

Role in Drug Development and Biological Activity

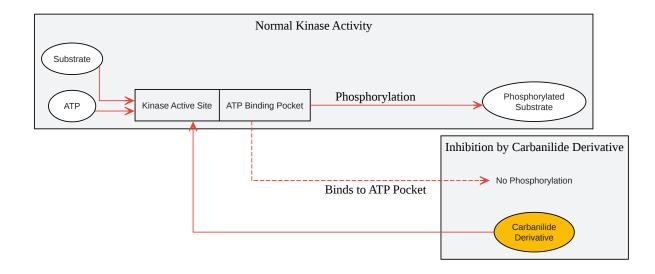
While **carbanilide** itself has limited direct therapeutic applications, its core structure is a key pharmacophore in a variety of biologically active molecules. Urea and its derivatives are widely utilized in medicinal chemistry to modulate drug potency and improve pharmacokinetic properties.

Carbanilide Derivatives as Kinase Inhibitors

Numerous derivatives of **carbanilide** have been developed as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Mechanism of Action:





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Caption: Kinase inhibition by **carbanilide** derivatives.

Several studies have demonstrated the efficacy of **carbanilide** derivatives against various cancer cell lines. For instance, novel 4-aminoquinazoline-urea derivatives have been synthesized and shown to be potent inhibitors of Aurora A and B kinases, with significant antiproliferative activities against several human cancer cell lines.

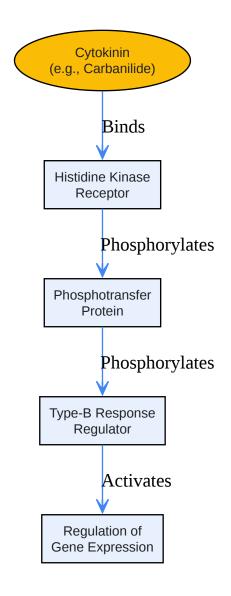
Cytokinin Activity

Carbanilide (specifically 1,3-diphenylurea) is recognized as a phenylurea-type cytokinin, a class of plant hormones that promote cell division (cytokinesis). While naturally occurring cytokinins are adenine derivatives, synthetic phenylurea-type compounds like **carbanilide** can elicit similar physiological responses in plants.

Signaling Pathway:

Cytokinin signaling is mediated by a two-component phosphorelay system.





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Caption: Simplified cytokinin signaling pathway.

This activity is crucial in plant tissue culture and agriculture. Furthermore, derivatives of diphenylurea have been developed as potent inhibitors of cytokinin oxidase/dehydrogenase, the enzyme responsible for cytokinin degradation. These inhibitors can enhance the effects of endogenous cytokinins.

Conclusion

Carbanilide is a compound of significant interest to researchers in both chemistry and biology. Its straightforward synthesis and well-defined properties make it a valuable starting material and analytical tool. Moreover, the **carbanilide** scaffold has proven to be a fruitful foundation for



the development of potent, biologically active molecules, particularly in the design of kinase inhibitors for cancer therapy and in the modulation of plant growth and development. This guide provides a foundational understanding of **carbanilide** for professionals engaged in research and drug development, highlighting its key characteristics and methodologies for its use.

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References

- 1. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis of thiocarbanilide derivatives with biological action] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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